

Application Note and Protocol for the Nitration of 4-Phenoxyaniline

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Compound of Interest

Compound Name: 4-Phenoxyaniline

Cat. No.: B093406

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This document provides a detailed experimental procedure for the synthesis of 4-phenoxy-2-nitroaniline through the nitration of **4-phenoxyaniline**. Due to the sensitivity of the primary amino group to oxidation and to control the regioselectivity of the nitration, the synthesis is performed via a three-step process:

- Acetylation: Protection of the amino group of **4-phenoxyaniline** as an acetamide.
- Nitration: Electrophilic aromatic substitution on the protected intermediate, N-(4-phenoxyphenyl)acetamide.
- Hydrolysis: Deprotection of the acetamido group to yield the final product.

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance	1H NMR (δ, ppm)	IR (cm⁻¹)
4-Phenoxyaniline	C ₁₂ H ₁₁ NO	185.22	82-85	Off-white to pale brown solid	6.8-7.4 (m, 9H, Ar-H), 4.8 (br s, 2H, -NH ₂)	Predicted: 3400-3200 (N-H stretch), 1600-1450 (C=C stretch, Ar), 1240 (C-O stretch)
N-(4-Phenoxyphenyl)acetamide	C ₁₄ H ₁₃ NO ₂	227.26	134-136	White to off-white solid	9.8 (s, 1H, -NH), 7.0-7.6 (m, 9H, Ar-H), 2.1 (s, 3H, -CH ₃)	Predicted: 3300 (N-H stretch), 1660 (C=O stretch, amide I), 1600-1450 (C=C stretch, Ar), 1540 (N-H bend, amide II), 1240 (C-O stretch)
4-Phenoxy-2-nitroaniline ³	C ₁₂ H ₁₀ N ₂ O ₃	230.22	116-118[1]	Yellow to orange solid	7.9 (d, 1H), 7.0-7.5 (m, 7H), 6.9 (d, 1H), 5.0 (br s, 2H, -NH ₂)	Predicted: 3500-3300 (N-H stretch), 1620 (N-H bend), 1580, 1340 (N-O stretch, nitro), 1240

(C-O
stretch)

Note: Predicted spectral data is based on typical chemical shifts and vibrational frequencies for the respective functional groups and structural motifs.

Experimental Protocols

Part 1: Acetylation of 4-Phenoxyaniline to N-(4-Phenoxyphenyl)acetamide

This procedure protects the amino group to prevent oxidation and direct the subsequent nitration.

Materials:

- **4-Phenoxyaniline**
- Acetic anhydride
- Glacial acetic acid
- Deionized water
- Ethanol

Procedure:

- In a round-bottom flask, dissolve **4-phenoxyaniline** in glacial acetic acid.
- To the stirred solution, add acetic anhydride dropwise.
- Heat the reaction mixture at a gentle reflux for 1-2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water with stirring.

- Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
- Recrystallize the crude N-(4-phenoxyphenyl)acetamide from an ethanol/water mixture to obtain a purified product.
- Dry the product in a vacuum oven.

Part 2: Nitration of N-(4-Phenoxyphenyl)acetamide

This step introduces a nitro group onto the aromatic ring. The acetamido and phenoxy groups are ortho, para-directing. The nitration is expected to occur primarily at the position ortho to the amino group (and meta to the phenoxy group) due to the strong activating and directing effect of the acetamido group.

Materials:

- N-(4-Phenoxyphenyl)acetamide
- Concentrated sulfuric acid (98%)
- Concentrated nitric acid (70%)
- Crushed ice
- Deionized water

Procedure:

- In a flask, dissolve N-(4-phenoxyphenyl)acetamide in concentrated sulfuric acid, maintaining the temperature below 10°C in an ice bath.
- In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
- Add the cold nitrating mixture dropwise to the solution of the acetamide over a period of 30-60 minutes, ensuring the temperature does not exceed 10°C.

- After the addition is complete, continue stirring the reaction mixture in the ice bath for another 1-2 hours.
- Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
- Allow the ice to melt, and the crude product will precipitate.
- Collect the solid product by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral.
- The crude N-(2-nitro-4-phenoxyphenyl)acetamide can be used directly in the next step or recrystallized from ethanol for purification.

Part 3: Hydrolysis of N-(2-nitro-4-phenoxyphenyl)acetamide to 4-Phenoxy-2-nitroaniline

This final step removes the acetyl protecting group to yield the target compound.

Materials:

- N-(2-nitro-4-phenoxyphenyl)acetamide
- Concentrated sulfuric acid (70%) or concentrated hydrochloric acid
- Sodium hydroxide solution (e.g., 10% w/v)
- Deionized water

Procedure:

- In a round-bottom flask, suspend the crude N-(2-nitro-4-phenoxyphenyl)acetamide in a 70% sulfuric acid solution.
- Heat the mixture under reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).
- Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

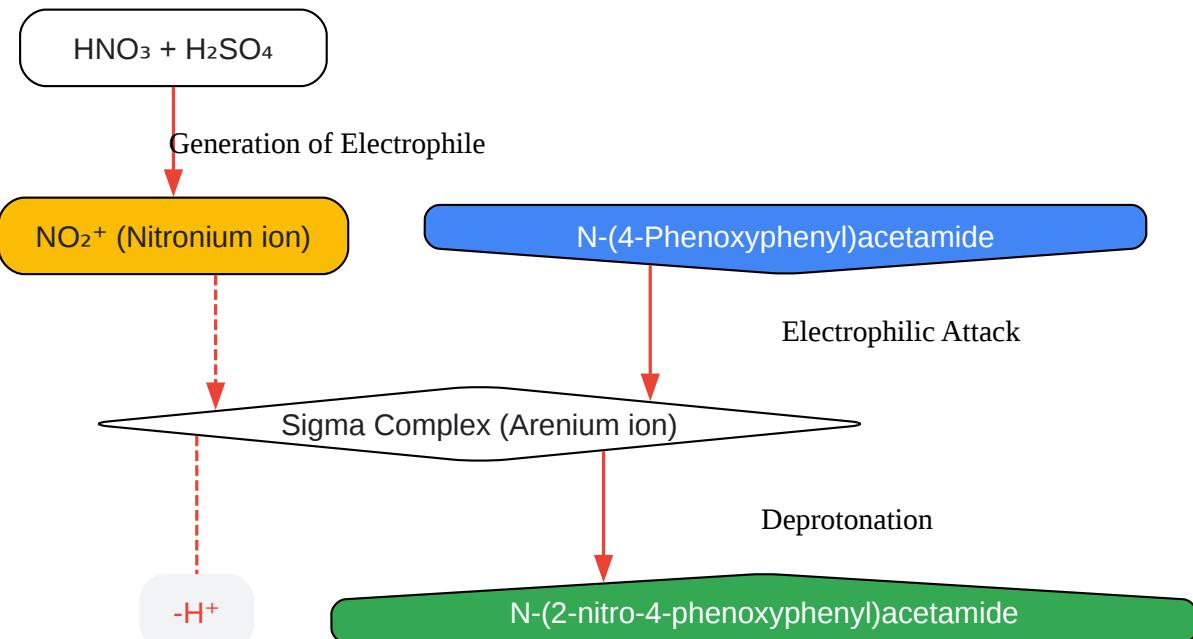
- Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is approximately 7. The product will precipitate as a yellow-orange solid.
- Collect the crude 4-phenoxy-2-nitroaniline by vacuum filtration and wash it thoroughly with cold water.
- Recrystallize the product from an ethanol/water mixture to obtain purified, crystalline 4-phenoxy-2-nitroaniline.
- Dry the final product in a vacuum oven.

Mandatory Visualizations



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Caption: Experimental workflow for the synthesis of 4-Phenoxy-2-nitroaniline.



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Caption: Key steps in the electrophilic aromatic substitution (nitration) mechanism.

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References

- 1. [rsc.org](https://www.rsc.org) [rsc.org]
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